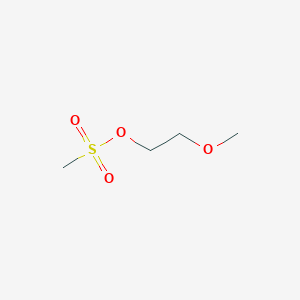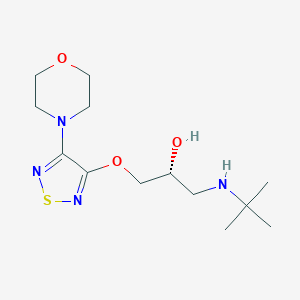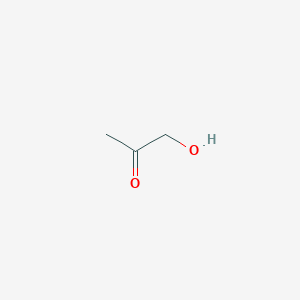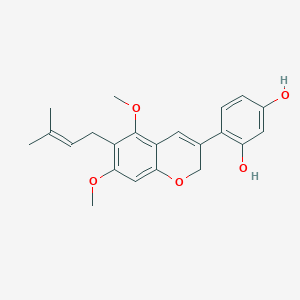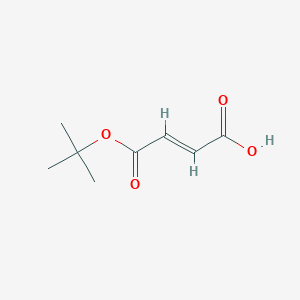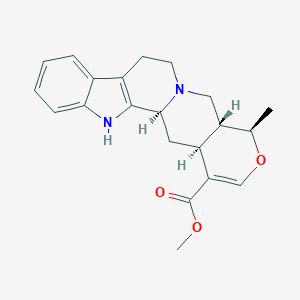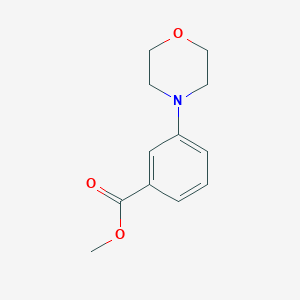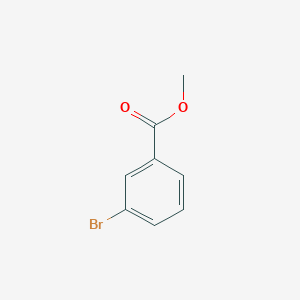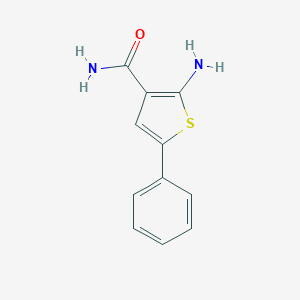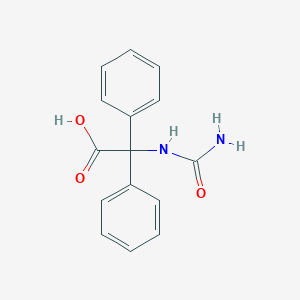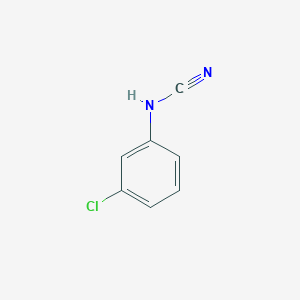
3-Chlorophenylcyanamide
Vue d'ensemble
Description
3-Chlorophenylcyanamide is a compound that has been studied for its molecular structure and various properties. It is a part of the cyanamide chemical family and has unique physical and chemical characteristics due to its specific molecular arrangement.
Synthesis Analysis
The synthesis of chlorophenylcyanamide compounds often involves complex chemical reactions and procedures. For example, one study details the synthesis of a related compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, highlighting the intricate steps involved in creating these chemicals (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of chlorophenylcyanamide derivatives has been a subject of extensive study. For instance, research on 3,5-dichlorophenylcyanamide analyzed its planar structure and bond angles using DFT-B3LYP and MP2 calculations (Badawi & Förner, 2004).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions and properties. For example, a study on a similar compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, discussed its synthesis and the intermolecular interactions that stabilize its structure (Ren et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points and crystal structures, of chlorophenylcyanamide compounds are important for understanding their behavior in different conditions. For example, the synthesis and structure characterization of 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, another related compound, provided insights into its physical characteristics (Z. Ming-gen, 2008).
Applications De Recherche Scientifique
Materials Science : DDAB-functionalized graphene oxide treated with 2-chlorophenyl isocyanate improves compatibility with conjugated polymers, potentially enhancing the performance of electronic devices based on polymer composites (Fei Zheng et al., 2017).
Pharmaceuticals : N-Benzyl-3-[(chlorophenyl)amino] propanamides exhibit potential as potent and relatively safe anticonvulsants for generalized seizures, with therapeutic indices higher than phenytoin (A. Idris et al., 2011). Also, arylsubstituted halogen(thiocyanato)amides with 4-acetylphenyl fragment demonstrate promising antibacterial and antomycotic properties (V. Baranovskyi et al., 2018).
Microbiology : 3-(p-chlorophenyl)thio citronellal is a potent antimicrobial agent with significant bactericidal activity against various pathogenic and spoilage bacteria, showing the highest sensitivity in Gram-positive species, and is non-toxic (Júlia Coswig Goldbeck et al., 2014).
Environmental Science : Fiber-optic FT-IR/ATR-spectroscopy effectively monitors the AlCl3-catalyzed reaction of phenyl isocyanate and phenol to diphenyl urethane in chloroform solution, enabling determination of activation energy and concentration profiles (A. Friebe et al., 2007). Also, Fe(III)/O(2) homogeneous photocatalysis reduces the toxicity of chlorophenols in aqueous solutions, offering a cost-effective and environmentally friendly approach for chlorophenol abatement (R. Andreozzi et al., 2011).
Chemical Synthesis : The stability of the planar structure of 3,5-dichlorophenylcyanamide is explained by conjugation effects between the cyanamide-NHCN moiety and the phenyl c-C6H5 ring, consistent with an sp2 structure (H. Badawi et al., 2004). Additionally, RhIII polypyridine complexes with phenylcyanamide derivatives show bent bonds with nitrile nitrogen, indicating a bent bond angle of 125.4° (H. Hadadzadeh et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(3-chlorophenyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMFSSNEAKEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenylcyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



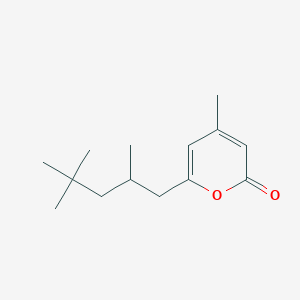
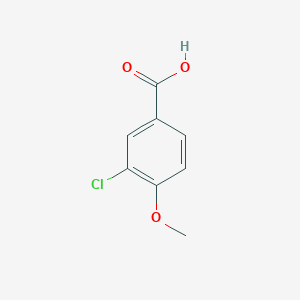
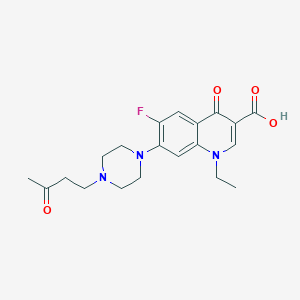
![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)
